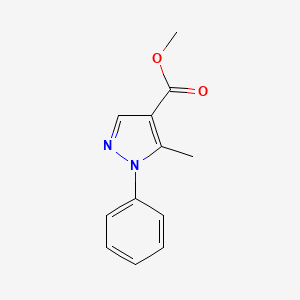

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate

Vue d'ensemble

Description

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1-phenylpyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The reaction proceeds under basic conditions, leading to the formation of the desired pyrazole derivative . The general reaction scheme is as follows:

Cyclocondensation: Ethyl acetoacetate reacts with DMF-DMA and phenylhydrazine to form the pyrazole ring.

Esterification: The resulting intermediate undergoes esterification to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives .

Applications De Recherche Scientifique

Agricultural Applications

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate plays a critical role in the development of herbicides and fungicides . Its efficacy in pest control is attributed to its ability to inhibit specific biochemical pathways in target organisms, thereby enhancing crop yield while minimizing environmental impact.

Case Study: Herbicide Development

A study demonstrated that formulations containing this compound effectively reduced weed populations in agricultural settings, leading to improved crop health and productivity. The compound's selective action allows for the preservation of beneficial flora while targeting harmful pests.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an important intermediate in synthesizing various drugs, particularly those aimed at treating neurological disorders .

Research Findings

Research indicates that derivatives of this compound exhibit enhanced therapeutic efficacy against conditions such as epilepsy and depression. For instance, a recent investigation into its derivatives revealed promising results in preclinical trials for neuroprotective effects.

Material Science Applications

The compound is also utilized in material science for the development of advanced materials, including polymers and coatings . These materials benefit from improved durability and resistance to degradation due to the unique chemical properties of this compound.

In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. This usage ensures accurate and reliable results during chemical analyses.

Case Study: Chromatographic Techniques

A comparative study highlighted its effectiveness in high-performance liquid chromatography (HPLC), where it was used to calibrate instruments for detecting trace levels of contaminants in environmental samples.

Biochemical Applications

The compound is significant in biochemical assays, aiding researchers in studying enzyme activity and metabolic pathways crucial for drug development and disease research.

Research Insights

Studies have shown that this compound can act as an inhibitor or substrate for various enzymes, providing insights into metabolic processes and potential therapeutic targets.

Mécanisme D'action

The mechanism of action of Methyl 5-methyl-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparaison Avec Des Composés Similaires

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

Ethyl 5-methyl-1-phenylpyrazole-4-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid derivative of the compound.

Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Contains an amino group instead of a phenyl group.

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.

Activité Biologique

Methyl 5-methyl-1-phenylpyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by recent research findings and case studies.

Overview of Pyrazole Compounds

Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities. They have been extensively studied for their roles in treating various diseases, including cancer, inflammation, and infections . The unique structure of pyrazoles allows for modifications that enhance their therapeutic efficacy.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that compounds within the pyrazole family can exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. For instance, related pyrazole derivatives have demonstrated good antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | MRSA | 15 | |

| 3-Methyl-1-phenylpyrazole-5-thiol | E. coli | 18 | |

| 3a (related compound) | S. epidermidis | 16 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole compounds have shown up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| This compound | 75 | 80 | |

| Compound A | 61 | 76 | |

| Compound B | 85 | 93 |

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Recent studies have demonstrated its ability to scavenge free radicals effectively, with antioxidant activity comparable to established antioxidants like Trolox . This property is crucial for mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound. For instance:

- Study on Antimicrobial Efficacy : A study reported the synthesis of various pyrazole derivatives and their evaluation against multiple bacterial strains. The results indicated that methyl-substituted pyrazoles exhibited enhanced antibacterial activity compared to unsubstituted analogs .

- Anti-inflammatory Evaluation : Another research effort involved testing the anti-inflammatory effects of synthesized pyrazoles in animal models, revealing significant reductions in paw edema in carrageenan-induced inflammation models .

- Antioxidant Assessment : The antioxidant activity was assessed using ABTS and FRAP assays, showing that certain derivatives maintained high radical-binding activity, indicating their potential as therapeutic agents against oxidative stress .

Propriétés

IUPAC Name |

methyl 5-methyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-11(12(15)16-2)8-13-14(9)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABZRJJIDFDUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356633 | |

| Record name | methyl 5-methyl-1-phenylpyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7189-01-7 | |

| Record name | methyl 5-methyl-1-phenylpyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.